2-methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
2-Methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a methyl group at position 2, a 2,3,4-trimethoxyphenyl moiety at position 5, and a carboxylic acid group at position 5.
Properties
IUPAC Name |
2-methyl-5-(2,3,4-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-8-18-13-10(17(21)22)7-11(20-16(13)19-8)9-5-6-12(23-2)15(25-4)14(9)24-3/h5-7H,1-4H3,(H,21,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAKSIFYSXGXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=CC(=N2)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,3,4-trimethoxybenzaldehyde with 2-methylimidazo[4,5-b]pyridine-7-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with potential unique pharmacological properties .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of derivatives based on the imidazo[4,5-b]pyridine framework. In a study examining various 3H-imidazo[4,5-b]pyridine derivatives, it was found that these compounds exhibited moderate cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), MDA-MB-468 (breast cancer), K562 (chronic myeloid leukemia), and SaOS2 (osteosarcoma) cells. Notably, the K562 cell line demonstrated the highest sensitivity to these compounds .
Case Study: Cytotoxicity Evaluation
A specific derivative of interest is compound 3f , which showed promising results with IC50 values of 9.2 µmol/L against COX-2 and 21.8 µmol/L against COX-1. This selectivity suggests its potential as an effective anticancer agent with a focus on inflammatory pathways that are often upregulated in tumors .
| Compound | Cell Line | IC50 (µmol/L) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|---|
| 3f | K562 | <20 | 21.8 | 9.2 |
| Other | MCF-7 | Moderate | Variable | Variable |
| Other | SaOS2 | Moderate | Variable | Variable |
Anti-inflammatory Applications
The anti-inflammatory properties of 2-methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid are also noteworthy. The imidazo[4,5-b]pyridine derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.
Case Study: Selective COX Inhibition
In vitro studies have shown that certain derivatives exhibit selective inhibition of COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). For instance, compound 3f demonstrated significant selectivity with an IC50 value of 9.2 µmol/L for COX-2 compared to 21.8 µmol/L for COX-1 . This selectivity is essential for developing safer anti-inflammatory therapies.
Mechanistic Insights
Molecular docking studies have been conducted to understand the binding interactions between these compounds and their target enzymes. The structural variations in the aryl rings of these derivatives influence both potency and selectivity against COX enzymes. This insight is critical for guiding future modifications to enhance therapeutic efficacy while reducing side effects .
Mechanism of Action
The mechanism of action of 2-methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to the compound’s pharmacological effects .
Comparison with Similar Compounds
The compound belongs to a broader class of imidazo[4,5-b]pyridine-7-carboxylic acid derivatives.
Structural Analogues and Substituent Effects
Base Structure: 3H-Imidazo[4,5-b]Pyridine-7-Carboxylic Acid
- Molecular Formula : C₇H₅N₃O₂
- Molecular Weight : 163.13 g/mol
- CAS No.: 78316-08-2
- Properties : Density 1.68 g/cm³, boiling point 349°C, and flash point 164.8°C .
- Role : Serves as a foundational scaffold for derivatives. The carboxylic acid group at position 7 allows for functionalization into esters or amides, common in prodrug design .
2-Methyl-5-(2,3,4-Trimethoxyphenyl) Derivative
- Key Substituents: 2-Methyl group: Increases lipophilicity and may reduce steric hindrance compared to bulkier substituents. This substitution pattern is distinct from simpler phenyl or substituted phenyl groups in other analogs .
- Hypothetical Molecular Weight : ~369.37 g/mol (estimated for C₁₉H₁₉N₃O₅).
2-Cyclopropyl-3H-Imidazo[4,5-b]Pyridine-7-Carboxylic Acid
- Molecular Formula : C₁₀H₉N₃O₂
- Molecular Weight : 203.20 g/mol
- CAS No.: 158018-25-8
- Comparison : The cyclopropyl group at position 2 introduces rigidity and may influence binding affinity in biological systems. However, the absence of the 2,3,4-trimethoxyphenyl moiety reduces aromatic interactions compared to the target compound .
Methyl 5-Methyl-3H-Imidazo[4,5-b]Pyridine-7-Carboxylate
- Molecular Formula : C₉H₉N₃O₂
- Molecular Weight : 191.19 g/mol
- CAS No.: 1803589-98-1
- Role : The methyl ester at position 7 acts as a prodrug form, enhancing cell membrane permeability. Hydrolysis to the carboxylic acid is likely in vivo .
Biological Activity
2-Methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS Number: 1021052-28-7) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a distinctive imidazo[4,5-b]pyridine core and a trimethoxyphenyl group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 343.33 g/mol. The structure includes multiple functional groups that may interact with various biological targets, enhancing its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.33 g/mol |
| CAS Number | 1021052-28-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The trimethoxyphenyl group may facilitate binding to receptors or modulate signaling pathways, potentially leading to inhibition of tumor growth or anti-inflammatory effects.
Anti-inflammatory Activity
Compounds within the imidazo class have also been noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. While specific data on this compound's anti-inflammatory activity is sparse, similar compounds have shown promise in reducing inflammation in preclinical models.
Case Studies and Research Findings
-
Cytotoxicity Evaluation :
- A study evaluating various pyrazole derivatives indicated that compounds with similar structural motifs exhibited potent cytotoxic effects against MCF7 and MDA-MB-231 cell lines. The combination of these compounds with standard chemotherapy agents like doxorubicin resulted in enhanced efficacy, indicating potential for combination therapies.
-
Structure-Activity Relationship (SAR) :
- Research into the SAR of imidazo derivatives suggests that modifications to the trimethoxyphenyl group significantly affect biological activity. This emphasizes the importance of structural variations in enhancing therapeutic efficacy.
-
Synergistic Effects :
- The synergistic effects observed when combining pyrazole derivatives with established chemotherapeutics point towards a potential avenue for improving cancer treatment regimens while minimizing side effects.
Q & A
Q. What are the established synthetic routes for 2-methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves:
- Cyclization : Formation of the imidazo[4,5-b]pyridine core using precursors like 2-aminopyridine derivatives under acidic/basic conditions .
- Functionalization : Methylation via methyl iodide (base catalysis) and carboxylation using CO₂ or carboxylating agents .
- Yield optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and reaction time (12–48 hrs) to improve purity (>95%) and yield (40–65%) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?
Structural confirmation employs:
- NMR spectroscopy : ¹H/¹³C NMR to assign protons/carbons (e.g., methyl group at δ 2.5 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å) and dihedral angles in the fused ring system .
- DFT calculations : Predict vibrational modes (e.g., C=O stretch at 1680 cm⁻¹) and compare with experimental IR data .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition) may arise from:
- Assay conditions : Differences in pH, buffer composition, or ATP concentration .
- Structural analogs : Compare activity of derivatives (e.g., 3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride) to isolate substituent effects .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to reconcile data from orthogonal assays (fluorescence polarization vs. radiometric) .
Q. How can computational methods predict target interactions, and what experimental validations are critical?
- Molecular docking : Screen against kinase domains (e.g., EGFR, VEGFR2) using software like AutoDock Vina. Prioritize binding poses with ∆G < −8 kcal/mol .
- Surface Plasmon Resonance (SPR) : Validate binding affinity (KD < 1 μM) and kinetics (kon/koff rates) .
- Mutagenesis studies : Replace key residues (e.g., Lys721 in EGFR) to confirm interaction hotspots .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Purification bottlenecks : Replace column chromatography with recrystallization (solvent: ethanol/water) for large batches .
- Byproduct formation : Monitor intermediates via LC-MS and adjust stoichiometry (e.g., 1.2:1 molar ratio of methyl iodide to precursor) .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C) for safe scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
